2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxy acetic acid is an organic compound that represents a group of phenoxy acetic acid derivatives . It is often known to be monocarboxylic acid, which is the glycolic acid O-phenyl derivative with a sweet and sour taste and significant smells like honey .
Synthesis Analysis
The Leuckart synthetic pathway was utilized in the development of a novel series of 2- (substituted phenoxy)-N- (1-phenylethyl)acetamide derivatives .Molecular Structure Analysis
The molecular structure of these compounds is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Scientific Research Applications
Enzyme Inhibition and Selectivity
One significant application involves the enzyme inhibition properties of related compounds. For instance, compounds similar to the one have been studied for their potent inhibition of phenylethanolamine N-methyltransferase (PNMT), with specific structural modifications enhancing selectivity towards PNMT over alpha 2-adrenoceptor. This selectivity is influenced by the acidity of the aminosulfonyl group and its spatial position, affecting the compound's affinity for PNMT and its selectivity (Grunewald et al., 1997).
Structural Aspects in Salt and Inclusion Compounds
Another application is observed in the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives. These compounds form gels or crystalline solids upon treatment with mineral acids, showing varied fluorescence emissions based on their interactions and structural modifications (Karmakar et al., 2007).
Potential as Pharmaceutical Agents
Related compounds have also been explored for their pharmaceutical potential. For example, the synthesis and evaluation of 8-amino-5-nitro-6-phenoxyquinolines as non-peptidic neuropeptide Y receptor ligands indicate their potential in therapeutic applications, despite challenges in achieving potent activity (Wielgosz-Collin et al., 2002). Additionally, 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines have shown potent histone deacetylase (HDAC) inhibitory activity, suggesting their utility in cancer treatment, particularly against prostate cancer (Liu et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-phenoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-12-27(24,25)22-11-10-16-8-9-18(13-17(16)14-22)21-20(23)15-26-19-6-4-3-5-7-19/h3-9,13H,2,10-12,14-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCWOGAJIOTHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.